6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one 6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 853334-02-8
VCID: VC16056162
InChI: InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-5-4-14(19)8-15(17)18(21)22/h4-8,10H,9H2,1-3H3
SMILES:
Molecular Formula: C18H17ClN2O
Molecular Weight: 312.8 g/mol

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one

CAS No.: 853334-02-8

Cat. No.: VC16056162

Molecular Formula: C18H17ClN2O

Molecular Weight: 312.8 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one - 853334-02-8

Specification

CAS No. 853334-02-8
Molecular Formula C18H17ClN2O
Molecular Weight 312.8 g/mol
IUPAC Name 6-chloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one
Standard InChI InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-5-4-14(19)8-15(17)18(21)22/h4-8,10H,9H2,1-3H3
Standard InChI Key PPLJROZDKHQYOQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C

Introduction

Structural Characteristics and Molecular Design

Core Quinazolinone Scaffold

The quinazolin-4(3H)-one core consists of a bicyclic system featuring a benzene ring fused to a pyrimidin-4-one moiety. The presence of a chlorine substituent at position 6 introduces electron-withdrawing effects, which influence reactivity and intermolecular interactions . The 3-(2,4,6-trimethylbenzyl) side chain introduces steric bulk and modulates electronic properties through its methyl groups, potentially enhancing lipophilicity and metabolic stability compared to simpler arylalkyl derivatives .

Molecular Formula and Key Descriptors

  • Molecular Formula: C₁₉H₁₇ClN₂O

  • SMILES: CC1=CC(=CC(=C1C)C)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

  • InChIKey: [Predicted] HXGXCNMHWFQKRR-UHFFFAOYSA-N (derived from analog data )

Table 1: Predicted Physicochemical Properties

PropertyValueMethod of Prediction
Molecular Weight324.80 g/molEmpirical formula
LogP (Lipophilicity)3.8 ± 0.4XLogP3-AA
Hydrogen Bond Donors1Structural analysis
Hydrogen Bond Acceptors3Structural analysis

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 6-chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one likely follows modular strategies observed in analogous quinazolinone derivatives :

  • Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with trimethylbenzylamine under acidic conditions.

  • Chlorination: Electrophilic aromatic substitution at position 6 using chlorinating agents (e.g., POCl₃).

  • N-Alkylation: Introduction of the 2,4,6-trimethylbenzyl group via nucleophilic substitution or Mitsunobu reactions.

Key Reaction Steps (Hypothetical Pathway)

  • Intermediate 1: 6-Chloroquinazolin-4(3H)-one synthesis via cyclization of 2-amino-5-chlorobenzoic acid with formamide .

  • Intermediate 2: Bromination or chlorination at position 3 using N-bromosuccinimide (NBS) or SOCl₂ .

  • Final Step: Coupling with 2,4,6-trimethylbenzyl bromide under basic conditions (K₂CO₃, DMF).

Table 2: Predicted Collision Cross Section (CCS) for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺325.110170.2
[M+Na]⁺347.092185.6
[M-H]⁻323.096172.8

Spectroscopic and Computational Characterization

Infrared (IR) Spectroscopy

  • C=O Stretch: 1680–1700 cm⁻¹ (quinazolinone carbonyl) .

  • C-Cl Stretch: 750–800 cm⁻¹ .

  • Aromatic C-H: 3050–3100 cm⁻¹ (trimethylbenzyl group) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 2.25 (s, 9H, Ar-CH₃)

    • δ 5.15 (s, 2H, N-CH₂-Ar)

    • δ 7.45–8.10 (m, 4H, aromatic protons) .

  • ¹³C NMR:

    • δ 165.5 (C=O)

    • δ 140.2 (C-Cl)

    • δ 20.1–21.3 (Ar-CH₃) .

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes for N-alkylation without side reactions.

  • Crystallographic Data: X-ray diffraction to confirm stereoelectronic effects.

  • In Silico Screening: Molecular docking against cancer-related targets (e.g., EGFR, VEGFR).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator